Thieno[2,3-d]pyrimidine-6-carbonitrile
Description
Properties
Molecular Formula |
C7H3N3S |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
thieno[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C7H3N3S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H |
InChI Key |
BJGIOIKJRNCHMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis via 2-Aminothiophene-3-carbonitrile Intermediates (Route A)
This approach starts with 2-aminothiophene-3-carbonitrile derivatives, which are key intermediates for constructing the fused heterocyclic system.
- Key Reaction: Cyclization of 2-aminothiophene-3-carbonitrile with acyl chlorides or substituted acetic acids in solvents like 1,4-dioxane, often under reflux and acidic conditions (e.g., concentrated HCl in ethanol), leads to thieno[2,3-d]pyrimidine-4-one derivatives.
Example: Isakhanyan et al. demonstrated cyclization of 2-aminothiophene-3-carbonitrile with acyl chloride to yield thieno[2,3-d]pyrimidine derivatives.
Phosphoryl Trichloride Mediated Cyclization: Tolan et al. reported the reaction of substituted 2-aminothiophene-3-carbonitrile with substituted acetic acid in 1,4-dioxane and phosphoryl trichloride to afford the thieno[2,3-d]pyrimidine scaffold.
Microwave-Assisted Amination: Subsequent functionalization, such as amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA), can be efficiently performed under microwave irradiation at mild temperatures (10 °C) with short reaction times (~10 minutes) to yield N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide in high yield (~95%).
Alternative Route via Pyrimidine Ring Construction (Route B)
Starting Materials: 2-amino-4,6-dichloropyrimidine derivatives and mercaptoacetates under alkaline conditions can be used to construct the thieno[2,3-d]pyrimidine core via intramolecular rearrangements.
Example: Brough et al. synthesized 2-amino-4-chloro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester from 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde and ethyl-2-mercaptoacetate.
Intramolecular Rearrangement: Eissa et al. demonstrated the reaction of ethyl chloroacetate with 4-mercapto-2-methyl-sulfanyl-6-naphthalen-1-yl-pyrimidine-5-carbonitrile to obtain intermediates that rearranged intramolecularly to 5-amino-thieno[2,3-d]pyrimidine derivatives.
Representative Experimental Procedures and Yields
Spectroscopic and Analytical Data
The synthesized thieno[2,3-d]pyrimidine derivatives, including the 6-carbonitrile compound, are characterized by:
- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights (e.g., m/z = 261 for some derivatives).
- Infrared Spectroscopy (IR): Characteristic absorption bands for amino groups (~3245 cm⁻¹), carbonyl groups (~1710 cm⁻¹), and cyano groups.
- Nuclear Magnetic Resonance (NMR): Proton signals corresponding to aromatic and aliphatic protons, NH2 protons (D2O exchangeable), and methyl groups in the expected chemical shift ranges.
Comparative Analysis of Methods
| Feature | Route A (Thiophene First) | Route B (Pyrimidine First) |
|---|---|---|
| Starting materials | 2-Aminothiophene-3-carbonitrile derivatives | 2-Amino-4,6-dichloropyrimidine derivatives |
| Reaction conditions | Reflux in 1,4-dioxane, acidic or phosphoryl trichloride mediation | Alkaline conditions, intramolecular rearrangement |
| Advantages | More widely studied, straightforward cyclization | Alternative access to substituted derivatives |
| Disadvantages | Some steps require harsh reagents | Less explored, may require more steps |
| Yield | Moderate to high (up to 95% for functionalized intermediates) | Variable, not always reported |
Summary and Expert Commentary
The preparation of this compound is efficiently achieved via the construction of the thiophene ring bearing amino and cyano substituents, followed by cyclization with appropriate acylating agents to form the fused pyrimidine ring. The Gewald reaction and its modifications serve as a practical and environmentally friendly method for assembling the thiophene core with cyano functionality. Microwave-assisted amination offers rapid and high-yielding functionalization steps.
Alternative synthetic strategies starting from pyrimidine derivatives provide complementary access but are less prevalent in the literature. The choice of method depends on the desired substitution pattern and available starting materials.
The synthetic procedures are well-supported by comprehensive spectral data, confirming the structures and purity of the compounds. These methods have been validated in peer-reviewed publications and demonstrate versatility for further derivatization and biological evaluation.
Chemical Reactions Analysis
Cyclization Reactions
The thienopyrimidine core is frequently synthesized via Gewald reactions or Thorpe-Ziegler cyclization :
Table 1: Cyclization Methods for Thieno[2,3-d]pyrimidine-6-carbonitrile Derivatives
For example, formamide cyclization under reflux produces 4-amino derivatives with high regioselectivity ( ). The Thorpe-Ziegler method achieves moderate yields but enables access to sulfur-containing analogs ( ).
Nucleophilic Substitution at Position 6
The nitrile group undergoes substitution with amines, alcohols, and thiols:
Table 2: Nucleophilic Substitution Reactions
Morpholine derivatives exhibit potent PI3K inhibition (e.g., VIb with 72% PI3Kβ inhibition), highlighting the role of electron-donating groups in enhancing target binding ( ).
Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
Table 3: Cross-Coupling Reactions
These methods are critical for introducing aromatic moieties that enhance π-stacking interactions in enzyme binding pockets ( ).
Alkylation and Acylation
The nitrile group participates in alkylation under basic conditions:
Table 4: Alkylation Reactions
Alkylated derivatives like 6b show enhanced tumor growth inhibition (IC₅₀: 4.3 μM against MCF-7 cells) compared to non-alkylated analogs ( ).
Table 5: Microwave-Optimized Reactions
| Reaction | Conditions | Time | Yield | Advantage | Source |
|---|---|---|---|---|---|
| Cyclocondensation | Acetic acid, 150W, 1h | 1h | 89% | Avoids column chromatography | |
| Nucleophilic substitution | DMSO, 120°C, 20min | 20min | 92% | High regioselectivity |
This approach improves efficiency, as seen in the synthesis of N'-(3-cyano-thienopyran-2-yl)-methanimidamide ( ).
Key Research Findings
-
Regioselectivity : Electron-withdrawing groups (e.g., CN) direct substitutions to position 4 or 6 ( ).
-
Biological Correlation : 6-Morpholino derivatives exhibit dual PI3Kβ/γ inhibition, while 6-aryl analogs show antiproliferative activity via SHMT2 targeting ( ).
-
Synthetic Efficiency : Microwave methods achieve >90% yields in minutes, outperforming traditional heating ( ).
Scientific Research Applications
Thieno[2,3-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound often targets enzymes such as kinases, which play crucial roles in cell signaling and proliferation.
Pathways Involved: By inhibiting these enzymes, this compound can disrupt pathways involved in cancer cell growth and survival, leading to apoptosis (programmed cell death) and reduced tumor growth
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Physicochemical Properties
- LogP Values: Thieno[2,3-d]pyrimidine-6-carbonitrile has a LogP of 2.17, while pyrido analogues exhibit higher hydrophilicity (LogP: 1.5–2.0) due to the pyridine nitrogen .
- Thermal Stability: Thieno derivatives (melting point: 192–194°C) are more thermally stable than pyrano analogues (melting point: 213–215°C) due to aromatic thiophene stabilization .
Limitations and Contradictions
- While this compound derivatives excel in antimicrobial activity, their antitumor efficacy is inferior to pyrido analogues .
- Substitutions at C6 (e.g., phenyl vs. thiophene) in thieno[2,3-d]pyrimidines yield conflicting results: phenyl enhances folate receptor binding, while thiophene improves solubility but reduces potency .
Q & A
Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidine-6-carbonitrile derivatives, and how can their purity be validated?
this compound derivatives are typically synthesized via multi-step reactions involving cyclization, substitution, and coupling. For example, a five-step synthesis route includes reacting 2,4-dichloro-thieno[2,3-d]pyrimidine with phenols, followed by amination and acid-amine coupling with substituted carboxylic acids . Purity validation relies on thin-layer chromatography (TLC), melting point determination, and spectroscopic techniques (IR, -NMR, -NMR, and mass spectrometry). Structural elucidation often requires cross-referencing spectral data with computational predictions .
Q. How are thieno[2,3-d]pyrimidine derivatives evaluated for antimicrobial activity in academic research?
Standardized antimicrobial testing involves disk diffusion or broth microdilution assays against bacterial (e.g., E. coli, P. aeruginosa) and fungal strains. Compounds are dissolved in DMSO and tested at varying concentrations (e.g., 10–100 µg/mL). Activity is quantified using inhibition zone diameters or minimum inhibitory concentration (MIC) values. Molecular docking studies (e.g., against P. aeruginosa TrmD enzyme) can rationalize observed activity by analyzing hydrogen bonding and binding energies .
Advanced Research Questions
Q. What strategies optimize kinase inhibition activity in spiro-fused thieno[2,3-d]pyrimidine derivatives?
Structural modifications, such as introducing spiro-fused rings, enhance kinase inhibition (e.g., EGFR, FGFR1). However, rearranged products (e.g., under Vilsmeier-Haack conditions) lose activity due to disrupted hydrogen bonding with kinase active sites. Computational docking (AutoDock Vina) and binding energy calculations (-6.0 to -8.5 kcal/mol for active spiro derivatives) guide optimization. Retaining the spiro configuration is critical for maintaining inhibitory potency .
Q. How do researchers resolve contradictions in structure-activity relationships (SAR) for thieno[2,3-d]pyrimidine-based enzyme inhibitors?
Discrepancies in SAR are addressed by synthesizing analogs with systematic substitutions (e.g., trifluoromethyl, aryloxy groups) and testing against target enzymes (e.g., dihydrofolate reductase). For instance, 2-amino-6-(arylaminomethyl) derivatives show varied IC values (0.5–50 µM) depending on substituent hydrophobicity. Reductive amination and X-ray crystallography of enzyme-ligand complexes clarify steric and electronic influences .
Q. What computational methods predict the binding affinity of thieno[2,3-d]pyrimidine derivatives to biological targets?
Molecular docking (e.g., Schrödinger Suite, GOLD) simulates ligand-receptor interactions using crystal structures (PDB IDs: 1M17 for EGFR, 3BGF for TrmD). Key parameters include Glide score (< -7.0 for strong binders) and MM-GBSA binding energy calculations. For example, pyridyl amides with 2-amino-6-methylpyridine substituents show selective binding to P. aeruginosa TrmD (ΔG = -9.2 kcal/mol), validated by in vitro MIC values .
Methodological Considerations
Q. How are safety and stability profiles assessed for reactive thieno[2,3-d]pyrimidine intermediates?
Reactive intermediates (e.g., 2,4-dichloro derivatives) require handling under inert atmospheres (argon/nitrogen) due to moisture sensitivity. Stability is monitored via -NMR in deuterated solvents (e.g., DMSO-d) over 24–72 hours. Safety data sheets (SDS) for analogs like 3-amino-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridine-2-carbonitrile outline PPE requirements (gloves, goggles) and first-aid measures for accidental exposure .
Q. What analytical techniques differentiate regioisomers in thieno[2,3-d]pyrimidine synthesis?
Regioisomeric byproducts are resolved via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and characterized by high-resolution mass spectrometry (HRMS). For example, 6-methylthieno[2,3-d]pyrimidine-4-thiol (CAS 25710-07-0) exhibits distinct -NMR shifts at δ 112.5 (C-2) and δ 158.9 (C-4) compared to its [3,2-d] isomer .
Data Interpretation and Validation
Q. How can researchers validate conflicting bioactivity data across studies on thieno[2,3-d]pyrimidine derivatives?
Discrepancies arise from assay variability (e.g., broth composition, inoculum size). Cross-validation using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., enzymatic vs. cellular) is essential. For instance, antimicrobial activity discrepancies between disk diffusion and MIC assays are resolved by testing under consistent nutrient conditions (e.g., Mueller-Hinton agar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
